molecular formula C21H26N2O5S B3565921 4-methoxy-N-(2-morpholin-4-yl-2-oxoethyl)-N-(2-phenylethyl)benzenesulfonamide

4-methoxy-N-(2-morpholin-4-yl-2-oxoethyl)-N-(2-phenylethyl)benzenesulfonamide

Cat. No.: B3565921
M. Wt: 418.5 g/mol
InChI Key: YIJPINRICXMTEK-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-morpholin-4-yl-2-oxoethyl)-N-(2-phenylethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-morpholin-4-yl-2-oxoethyl)-N-(2-phenylethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the sulfonamide group: This can be achieved by reacting a suitable sulfonyl chloride with an amine.

    Introduction of the morpholine moiety: This step involves the reaction of the intermediate with morpholine under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions could target the sulfonamide group.

    Substitution: The aromatic ring may undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic reagents like halogens or nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules.

Medicine

In medicinal chemistry, it could be investigated for its potential as a therapeutic agent, particularly in the treatment of bacterial infections.

Industry

In industry, it might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-morpholin-4-yl-2-oxoethyl)-N-(2-phenylethyl)benzenesulfonamide would depend on its specific application. For example, if it is used as an antibacterial agent, it might inhibit bacterial enzymes or interfere with cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

Uniqueness

The unique structure of 4-methoxy-N-(2-morpholin-4-yl-2-oxoethyl)-N-(2-phenylethyl)benzenesulfonamide, particularly the presence of the morpholine and methoxy groups, might confer unique biological activity or chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

4-methoxy-N-(2-morpholin-4-yl-2-oxoethyl)-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-27-19-7-9-20(10-8-19)29(25,26)23(12-11-18-5-3-2-4-6-18)17-21(24)22-13-15-28-16-14-22/h2-10H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJPINRICXMTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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